[(1R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate
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Overview
Description
[(1R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the indene moiety and the sulfamoyloxycyclopentyl group. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with modifications to improve efficiency and reduce costs. This could include the use of continuous flow reactors, optimization of reaction conditions, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(1R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
The choice of reagents and conditions for these reactions depends on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful for studying biochemical pathways.
Medicine: This compound may have therapeutic potential, particularly in the development of new drugs.
Industry: It could be used in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which [(1R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
[(1R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate can be compared to other similar compounds, such as:
- [(1R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate
- [(1R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-methoxycyclopentyl]methyl sulfamate
These compounds share a similar core structure but differ in the functional groups attached, which can affect their reactivity and applications
Properties
Molecular Formula |
C21H26N6O6S2 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
[(1R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate |
InChI |
InChI=1S/C21H26N6O6S2/c22-34(28,29)32-11-14-9-15(10-19(14)33-35(23,30)31)27-8-7-17-20(24-12-25-21(17)27)26-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19H,5-6,9-11H2,(H2,22,28,29)(H2,23,30,31)(H,24,25,26)/t14-,15-,18+,19?/m1/s1 |
InChI Key |
FFRAADNHZXDKGG-KDVHSSIJSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@@H](C(C5)OS(=O)(=O)N)COS(=O)(=O)N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)OS(=O)(=O)N)COS(=O)(=O)N |
Origin of Product |
United States |
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